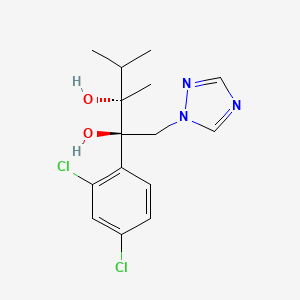
2,3-Pentanediol, 2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (3R,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Pentanediol, 2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (3R,2S)- is a useful research compound. Its molecular formula is C15H19Cl2N3O2 and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Pentanediol, 2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (3R,2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Pentanediol, 2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (3R,2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3R,2S)-2-(2,4-Dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2,3-pentanediol is a complex organic compound with significant potential in various biological applications. The compound is characterized by its unique molecular structure, which includes a triazole ring known for its diverse pharmacological properties. This article explores the biological activity of this compound based on recent research findings.
- Molecular Formula : C₁₅H₁₉Cl₂N₃O₂
- Molecular Weight : 344.236 g/mol
- CAS Number : 107680-05-7
- LogP : 2.87970 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of (3R,2S)-2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2,3-pentanediol has been investigated in several studies focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing a triazole moiety often exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole compounds have shown efficacy against various bacterial strains and fungi. The presence of the dichlorophenyl group enhances the antimicrobial activity due to its electron-withdrawing effects .
Anti-inflammatory Activity
In vivo studies have demonstrated that the compound exhibits notable anti-inflammatory effects. For instance, in carrageenan-induced edema models, it showed a reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin. The compound's anti-inflammatory action was attributed to its ability to inhibit cyclooxygenase (COX) enzymes .
The mechanism by which (3R,2S)-2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2,3-pentanediol exerts its biological effects involves:
- COX Inhibition : The compound selectively inhibits COX enzymes involved in the inflammatory pathway.
- Reactive Oxygen Species (ROS) Scavenging : It may also function as an antioxidant by scavenging ROS, thereby reducing oxidative stress in inflammatory conditions .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Study 2: Anti-inflammatory Effects
In a controlled experiment involving carrageenan-induced paw edema in rats, the compound reduced inflammation by approximately 55%, which was statistically significant compared to the control group. This effect was similar to that observed with indomethacin .
| Treatment | Percentage Reduction (%) |
|---|---|
| Control | 0 |
| Indomethacin | 60 |
| Test Compound | 55 |
Properties
CAS No. |
107680-05-7 |
|---|---|
Molecular Formula |
C15H19Cl2N3O2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
(2R,3S)-2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1,2,4-triazol-1-yl)pentane-2,3-diol |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-10(2)14(3,21)15(22,7-20-9-18-8-19-20)12-5-4-11(16)6-13(12)17/h4-6,8-10,21-22H,7H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
JOWCZFAKWLYOKW-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)[C@@](C)([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |
Canonical SMILES |
CC(C)C(C)(C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















